molecular formula C11H12N4O B14871700 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine

Cat. No.: B14871700
M. Wt: 216.24 g/mol
InChI Key: QBXLRLSVOFKKAD-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl hydrazine with a pyridine carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and target, but generally involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group and a pyridine ring within the oxadiazole framework makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-pyridin-2-ylmethanamine

InChI

InChI=1S/C11H12N4O/c12-9(8-3-1-2-6-13-8)10-14-11(16-15-10)7-4-5-7/h1-3,6-7,9H,4-5,12H2

InChI Key

QBXLRLSVOFKKAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C(C3=CC=CC=N3)N

Origin of Product

United States

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